molecular formula C5H12N2O2S B1594261 DL-Methionine hydroxamate CAS No. 36207-43-9

DL-Methionine hydroxamate

Cat. No. B1594261
CAS RN: 36207-43-9
M. Wt: 164.23 g/mol
InChI Key: HUPYBBFSQOFVSZ-UHFFFAOYSA-N
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Description

DL-Methionine hydroxamate is a derivative of the amino acid methionine . It has an empirical formula of C5H12N2O2S and a molecular weight of 164.23 . It is an important intermediate for synthesizing relevant pharmaceuticals, bioactive compounds, and other organic compounds.


Synthesis Analysis

DL-Methionine hydroxamate can be synthesized using a variety of methods, including chemical synthesis or biocatalytic methods . The chemical synthesis involves the reaction of methionine with hydroxylamine in the presence of a reducing agent, such as sodium dithionite .


Molecular Structure Analysis

The molecular structure of DL-Methionine hydroxamate is represented by the SMILES string CSCCC(N)C(=O)NO . The elemental analysis shows that it contains 36.4% carbon and 16.8% nitrogen .

Scientific Research Applications

Pharmacological Studies

In pharmacology, DL-Methionine hydroxamate’s ability to inhibit specific enzymes offers a pathway to explore new treatments and drugs . Its role in disrupting protein synthesis can be leveraged to study the function of proteins and cellular processes, potentially leading to the development of novel therapeutic agents.

Agricultural Applications

DL-Methionine hydroxamate has potential applications in agriculture, particularly in animal nutrition and health. Methionine is a vital amino acid in the assimilation of nutrients by animals and is used as a food supplement to improve the efficiency of free-range and intensive farming .

Environmental Science

The compound has been explored for its use as an environmentally sustainable pesticide. It has shown mosquito larvicidal capabilities with minimal negative effects on non-target organisms, making it a candidate for controlling mosquito populations in an eco-friendly manner .

Materials Science

In materials science, DL-Methionine hydroxamate could play a role in the synthesis and stabilization of certain materials. Its chemical properties may influence crystallization processes and the stability of polymorphs in various substances .

properties

IUPAC Name

2-amino-N-hydroxy-4-methylsulfanylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S/c1-10-3-2-4(6)5(8)7-9/h4,9H,2-3,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPYBBFSQOFVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70326461
Record name DL-Methionine hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Methionine hydroxamate

CAS RN

36207-43-9
Record name DL-Methionine hydroxamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70326461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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